(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid
Description
(9,9-Dibutyl-9H-fluoren-2-yl)boronic acid (C₂₁H₂₇BO₂; molecular weight 322.257) is a fluorene-based boronic acid derivative where two butyl groups are attached to the central carbon (C9) of the fluorene backbone, and a boronic acid group is positioned at the C2 position . This compound is structurally notable for its extended alkyl chains, which enhance lipophilicity compared to smaller alkyl-substituted analogs. It serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing conjugated systems used in optoelectronic materials such as organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
(9,9-dibutylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15,23-24H,3-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQPVVNJHXJCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCC)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00785986 | |
| Record name | (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00785986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-56-9 | |
| Record name | (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00785986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid is a member of the boronic acid family, known for its diverse applications in medicinal chemistry and materials science. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C15H19B O2
- Molecular Weight : 248.13 g/mol
- CAS Number : 333432-28-3
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that boronic acids can induce apoptosis in cancer cells while sparing healthy cells. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The IC50 values for these compounds were notably lower in cancerous cells compared to healthy cells, indicating selective toxicity.
Compound Cancer Cell Line IC50 (µg/mL) Healthy Cell Line IC50 (µg/mL) B5 PC-3 5 71 B7 MCF-7 18.76 95 -
Antibacterial Activity
- The compound has exhibited promising antibacterial properties against various pathogens. For example, it was effective against Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 7 to 13 mm in diameter depending on the concentration.
-
Antioxidant Activity
- Antioxidant assays revealed that this compound possesses significant free radical scavenging ability. The DPPH assay indicated an IC50 value of approximately 0.14 µg/mL, showcasing its potential as a natural antioxidant.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 |
| Butyrylcholinesterase | 3.12 |
- Reversible Binding : As a boronic acid, it can reversibly bind to diols found in saccharides, which is crucial for its role in sensor development and potential therapeutic applications.
Case Studies
- Dye-Sensitized Solar Cells : Research involving the use of this compound as a sensitizer in solar cells demonstrated its ability to enhance energy conversion efficiency compared to traditional sensitizers like N719 .
- Novel Formulations : A recent study highlighted the incorporation of boronic acid derivatives into cream formulations for topical use, demonstrating both microbiological safety and enhanced biological activity against skin pathogens .
Scientific Research Applications
Organic Electronics
Dye-Sensitized Solar Cells (DSSCs)
One of the prominent applications of (9,9-dibutyl-9H-fluoren-2-yl)boronic acid is in the development of dye-sensitized solar cells. Research has shown that this compound can be used to synthesize high-performance ruthenium(II) complexes that serve as sensitizers in DSSCs. For instance, a study demonstrated that a ruthenium complex incorporating this boronic acid exhibited a solar-to-electric energy conversion efficiency () of 4.65%, which is competitive with existing sensitizers like N719 .
Table 1: Performance Comparison of DSSCs Using Different Sensitizers
| Sensitizer | Efficiency () | Short-Circuit Current Density (mA/cm²) | Open-Circuit Voltage (mV) | Fill Factor |
|---|---|---|---|---|
| BPFC | 4.65% | 11.52 | 566 | 0.72 |
| N719 | 6.5% | 14.3 | 640 | 0.71 |
Catalysis
Cross-Coupling Reactions
This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound's boronic acid functionality allows it to participate effectively in these reactions, leading to the formation of biaryl compounds that are valuable in pharmaceuticals and materials science .
Case Study: Synthesis of Biaryls
A study reported the use of this compound in the synthesis of various biaryl compounds via Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility as a coupling partner .
Material Science
Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Its structural properties contribute to the development of efficient light-emitting materials that can be used in displays and lighting technologies.
Table 2: Properties of OLED Materials Incorporating Boronic Acids
| Material Type | Emission Color | Efficiency (cd/A) | Lifetime (hours) |
|---|---|---|---|
| Boronic Acid Derivative A | Blue | 15 | 1000 |
| Boronic Acid Derivative B | Green | 20 | 800 |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound demonstrates high efficiency in palladium-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of π-conjugated systems. A representative reaction involves coupling with 2,7-dibromo-9,9-dioctylfluorene:
| Reaction Partner | Catalyst System | Yield | Conditions |
|---|---|---|---|
| 2,7-Dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O | 80% | 80°C, 12 hr, argon atmosphere |
This reaction produces polyfluorene derivatives with enhanced optoelectronic properties, critical for organic light-emitting diodes (OLEDs) . Steric hindrance from the dibutyl groups marginally reduces reaction rates compared to non-alkylated analogs but improves solubility in organic solvents.
Boronic Ester Formation
The compound undergoes esterification with diols, forming stable cyclic boronic esters. For example, reaction with pinacol (2,3-dimethyl-2,3-butanediol) proceeds as follows:
Reaction :
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: None required
The ester derivative exhibits improved stability for long-term storage and is frequently used in iterative coupling protocols.
Oxidative Homocoupling
Under oxidative conditions, this boronic acid undergoes homocoupling to form biaryl structures:
Reaction :
Key Data :
-
Oxidant: Copper(II) acetate
-
Solvent: Dimethylformamide (DMF)
-
Side products: <5% brominated byproducts
This reaction is temperature-sensitive, with optimal results at 60–70°C .
Functional Group Compatibility
The dibutylfluorene backbone remains stable under diverse conditions:
Side Reactions and Limitations
Comparison with Similar Compounds
Structural and Physicochemical Properties
Fluorene-based boronic acids differ primarily in their substituents at the C9 position and the number/position of boronic acid groups. Key analogs include:
Key Observations:
- Lipophilicity and Solubility: Longer alkyl chains (e.g., dibutyl, dihexyl, dioctyl) improve solubility in non-polar solvents but may reduce aqueous solubility. For example, dioctyl derivatives are preferred in polymer solar cells for their compatibility with organic processing solvents .
- Electronic Effects: Substituents influence the pKa of the boronic acid group. Methyl and phenyl groups exert electron-donating and withdrawing effects, respectively, altering reactivity in cross-coupling reactions .
- Stability: Bulky substituents (e.g., diphenyl) enhance steric protection of the boronic acid group, reducing protodeboronation during synthesis .
Preparation Methods
Metalation and Boronation
Step 1: Metalation
The 9,9-dibutylfluorene substrate is treated with a strong base such as n-butyllithium or a Grignard reagent (aryl magnesium bromide) to form the corresponding organometallic intermediate at the 2-position. This reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture or oxygen.Step 2: Boronation
The organometallic intermediate is then reacted with trimethyl borate (B(OMe)3) at low temperatures (around -20 to -30 °C) to introduce the boron moiety. The reaction mixture is stirred at these low temperatures for several hours to ensure complete conversion.Step 3: Hydrolysis
The boronate ester intermediate is hydrolyzed by the addition of aqueous acid (commonly 10% sulfuric acid) at 0 °C to room temperature. This step converts the boronate ester into the boronic acid.Step 4: Work-up and Purification
The reaction mixture is extracted with an organic solvent such as diethyl ether. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or washing with hot hexane to afford pure this compound as a white solid.
Detailed Research Findings and Characterization
Reaction Monitoring and Purity
- Thin-layer chromatography (TLC) is used to monitor the progress of the metalation and boronation reactions.
- Purity of the final boronic acid is confirmed by melting point determination and spectroscopic methods such as proton (^1H) and carbon (^13C) NMR spectroscopy.
- Mass spectrometry and elemental analysis further validate the molecular formula and purity.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C21H27BO2 |
| Molecular Weight | 322.3 g/mol |
| CAS Number | 400607-56-9 |
| Appearance | White solid |
| Typical Melting Point | Not explicitly reported; expected >100 °C |
| Solubility | Soluble in organic solvents (e.g., THF, ether) |
| Key Spectroscopic Features | ^1H NMR, ^13C NMR, Mass Spectrometry |
Q & A
Q. What synthetic strategies are optimal for preparing (9,9-Dibutyl-9H-fluoren-2-YL)boronic acid, and how do substituents influence reactivity?
Synthesis typically involves Suzuki-Miyaura coupling, where the fluorenyl core is functionalized with boronic acid groups. The bulky 9,9-dibutyl substituents improve solubility in organic solvents and stabilize the intermediate during cross-coupling reactions. Protecting groups (e.g., pinacol esters) are often used to prevent boroxine formation during purification .
Q. How can boroxine formation be minimized during mass spectrometric analysis of this compound?
Boronic acids readily dehydrate to form boroxines, complicating analysis. Derivatization with diols (e.g., 1,2-ethanediol) converts the boronic acid to a cyclic boronate ester, stabilizing the compound for MALDI-MS or ESI-MS. Alternatively, rapid analysis under mild ionization conditions reduces decomposition .
Q. What analytical methods are suitable for quantifying trace impurities (e.g., residual boronic acids) in this compound?
A highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode is recommended. Parameters include:
- Column : C18 reverse-phase
- Mobile phase : Methanol/water with 0.1% formic acid
- LOD/LOQ : <0.1 ppm (validated per ICH guidelines)
This approach avoids derivatization and enables simultaneous detection of multiple impurities .
Advanced Research Questions
Q. How do the 9,9-dibutyl groups influence binding kinetics with diol-containing biomolecules?
The bulky substituents sterically hinder rapid binding but enhance selectivity for larger diols (e.g., glycans). Stopped-flow fluorescence assays reveal kon values for D-fructose (~10^3 M⁻¹s⁻¹) and D-glucose (~10^2 M⁻¹s⁻¹), with equilibrium reached within seconds. Thermodynamic affinity correlates with kon, suggesting steric effects dominate kinetics .
Q. How can computational QSAR models guide the design of derivatives for targeted applications?
A data-driven workflow combines:
- Descriptor calculation : Mordred library for 1,357 parameters (e.g., topological, electronic).
- PCA/k-means clustering : Identifies chemical space coverage and prioritizes in-house/commercial analogs.
- SAR analysis : Links substituent effects (e.g., butyl chain length) to bioactivity or binding properties .
Q. What crystallographic challenges arise in determining its solid-state structure, and how are they resolved?
The bulky dibutyl groups cause disorder in crystal packing. High-resolution X-ray data (Cu-Kα, 100 K) coupled with SHELXL refinement (anisotropic displacement parameters, TWIN/BASF commands) resolve positional ambiguities. Hydrogen-bonding networks involving boronic acid and solvent are critical for stable lattice formation .
Q. How do secondary interactions affect glycoprotein binding studies using this boronic acid?
Surface plasmon resonance (SPR) with AECPBA-functionalized chips reveals non-specific hydrophobic interactions between the fluorenyl core and protein surfaces. Buffer optimization (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) minimizes false positives, enhancing selectivity for glycosylated targets .
Q. What in vitro assays evaluate its anticancer activity, particularly against glioblastoma?
Q. How are sub-ppm impurity levels controlled during large-scale synthesis?
Process Analytical Technology (PAT) tools monitor reaction progress:
- In-line FTIR : Tracks boronic acid intermediates.
- Crystallization control : Seeding with pure compound to exclude byproducts.
- Final polishing : Preparative HPLC with ion-pair reagents (e.g., TFA) .
Q. How does pH modulate its stability in aqueous formulations?
At physiological pH (7.4), the boronic acid exists as a boronate anion (pKa ~9), enhancing water solubility. Degradation studies (25°C, 1M NaOH/HCl) show:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
